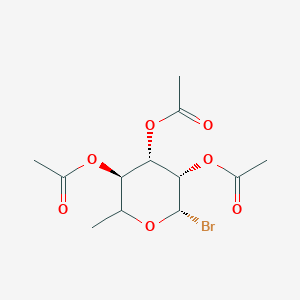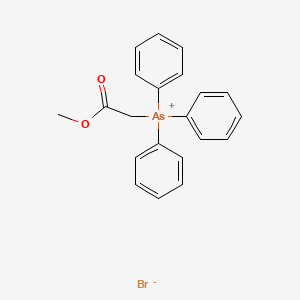![molecular formula C10H6N2 B14758588 Pyrrolo[2,3-b]indole CAS No. 247-03-0](/img/structure/B14758588.png)
Pyrrolo[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-b]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an indole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One practical and sustainable method for synthesizing pyrrolo[2,3-b]indoles involves the intramolecular C-H bond amination of α-indolylhydrazones. This transformation is catalyzed by a Cu/Fe co-catalyst system and operates at 50°C in air with water as the only reaction medium . This method is notable for being base- and oxidant-free, making it an environmentally benign approach.
Industrial Production Methods: While specific industrial production methods for pyrrolo[2,3-b]indole are not extensively documented, the use of recyclable catalyst systems and aqueous media, as described in the synthetic route above, suggests potential for scalable and sustainable industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.
Applications De Recherche Scientifique
Pyrrolo[2,3-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of pyrrolo[2,3-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Pyrrolo[3,2-b]indole: Another fused heterocyclic compound with similar structural features but different reactivity and biological activity.
Indole: A simpler structure that serves as a precursor to more complex heterocycles like pyrrolo[2,3-b]indole.
Benzofuro[3,2-b]indole: A related compound with a fused benzofuran ring instead of a pyrrole ring.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which confer distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a compound of significant interest in various fields of research due to its unique structural and chemical properties. Its sustainable synthesis, diverse reactivity, and wide range of applications make it a valuable compound for further study and development.
Propriétés
Numéro CAS |
247-03-0 |
|---|---|
Formule moléculaire |
C10H6N2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
Clé InChI |
UNZGDQIKANZIDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


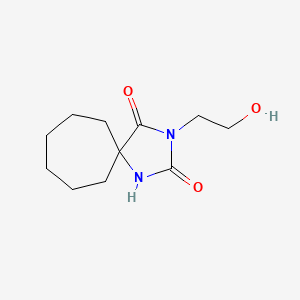
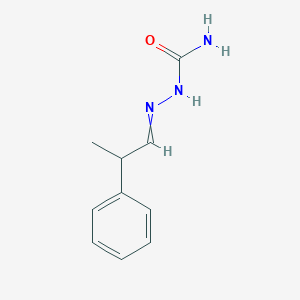
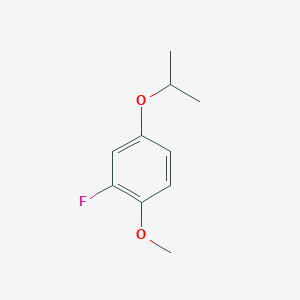



![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
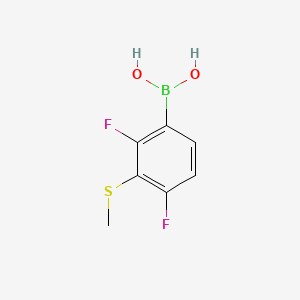
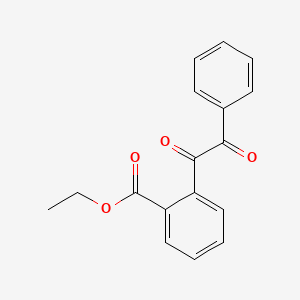
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
